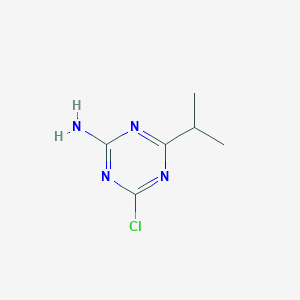

4-Chloro-6-isopropyl-1,3,5-triazin-2-amine

Description

Significance of the 1,3,5-Triazine (B166579) Scaffold in Chemical Research

The 1,3,5-triazine scaffold is of paramount importance in medicinal chemistry, agrochemistry, and materials science. wikipedia.orgnih.govprepchem.comchemicalbook.comnih.gov The nitrogen-rich core allows for diverse biological activities, and its derivatives have been successfully developed as anticancer, antiviral, and antimicrobial agents. nih.gov In agriculture, substituted triazines are among the most widely used herbicides. wikipedia.org The versatility of the triazine ring stems from the stepwise and controlled substitution of the chlorine atoms on its most common precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.com This sequential reactivity allows for the precise construction of molecules with tailored properties.

Overview of Substituted Triazinylamines

Substituted triazinylamines, compounds bearing one or more amino groups attached to the triazine core, are a major class of triazine derivatives. The introduction of amino substituents is typically achieved through the nucleophilic substitution of chlorides on cyanuric chloride with various primary or secondary amines. mdpi.com The nature of the alkyl or aryl groups on the amine substituents significantly influences the compound's physicochemical properties, such as solubility, and its biological activity. This class includes numerous herbicides that function by inhibiting photosynthesis in target plants. nih.govmdpi.comresearchgate.net

Contextualization of 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine within 1,3,5-Triazine Chemistry

This compound (CAS No. 188624-04-6) is a specific mono-substituted aminotriazine. It represents a crucial structural motif within the broader family of triazine herbicides. It is a known metabolite of the herbicide Propazine [2-chloro-4,6-bis(isopropylamino)-s-triazine], formed through the metabolic process of N-dealkylation where one of the isopropyl groups is removed. epa.govnih.govepa.gov As such, its study is relevant to understanding the environmental fate and degradation pathways of more complex triazine herbicides. usgs.gov It also serves as a potential synthetic intermediate for creating more complex, unsymmetrically substituted triazine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-3(2)4-9-5(7)11-6(8)10-4/h3H,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQHKHCDLXKVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Insights of 4 Chloro 6 Isopropyl 1,3,5 Triazin 2 Amine

Reactivity of the Chlorine Atom in 1,3,5-Triazines

The chlorine atom attached to the 1,3,5-triazine (B166579) ring is the most reactive site for nucleophilic attack. This heightened reactivity is a direct consequence of the electronic nature of the triazine core.

The 1,3,5-triazine ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This electron deficiency significantly enhances the electrophilicity of the carbon atoms within the ring, including the one bonded to the chlorine atom. The electron-withdrawing nature of the triazine ring system increases the partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles. This inherent electronic property makes halogenated 1,3,5-triazines, such as 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine, valuable synthons in the preparation of a wide array of derivatives. researchgate.net

The primary reaction pathway for the chlorine atom on a 1,3,5-triazine ring is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequently, the chlorine atom is eliminated as a chloride ion, restoring the aromaticity of the triazine ring.

The following table provides examples of nucleophiles that can displace the chlorine atom in chloro-triazine derivatives:

| Nucleophile Category | Specific Examples |

| O-Nucleophiles | Alcohols, Phenols, Water |

| N-Nucleophiles | Amines (primary, secondary), Ammonia (B1221849), Hydrazine |

| S-Nucleophiles | Thiols, Thiophenols |

| C-Nucleophiles | Grignard reagents, Organolithium compounds |

The reaction conditions for these nucleophilic displacement reactions can be controlled to achieve selective substitution. For instance, in di- and tri-chloro-s-triazines, the first substitution can often be achieved at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. wikipedia.org

Reactivity of the Amine and Isopropyl Substituents

While the chlorine atom is the primary site of reactivity, the amine and isopropyl groups also exhibit characteristic chemical behaviors.

The amine group in this compound can undergo various chemical transformations. One of the notable reactions is N-dealkylation, which is a significant pathway in the metabolism and degradation of related triazine compounds like atrazine (B1667683). nih.gov This process involves the removal of the alkyl group (in this case, potentially the isopropyl group from a related diamino-triazine) and can be mediated by enzymatic systems. nih.gov

Furthermore, the amino group can be involved in condensation reactions. For example, the reaction of related amino-triazines with aldehydes or ketones can lead to the formation of Schiff bases. The nitrogen atoms of the amine group also possess basic properties and can be protonated in the presence of strong acids.

The isopropyl group is generally less reactive than the chlorine atom or the amine group. However, it can undergo transformations under specific conditions. In the context of related chloro-s-triazine herbicides, metabolic pathways involving the hydroxylation of the isopropyl group have been observed. nih.gov This oxidation reaction introduces a hydroxyl group onto the alkyl side chain.

A key transformation involving the N-isopropyl group in related triazine structures is dealkylation. asm.org This process, often observed in the biodegradation of the herbicide atrazine (which has both ethylamino and isopropylamino groups), leads to the formation of deisopropylatrazine. researchgate.net This reaction is a critical step in the environmental degradation of such compounds. nih.gov

The following table summarizes the primary transformations of the amine and isopropyl groups:

| Substituent | Reaction Type | Description |

| Amine Group | N-Dealkylation | Removal of an alkyl group attached to the nitrogen. nih.gov |

| Condensation | Reaction with carbonyl compounds to form imines (Schiff bases). | |

| Protonation | Acceptance of a proton in acidic conditions. | |

| Isopropyl Moiety | Hydroxylation | Introduction of a hydroxyl group onto the isopropyl side chain. nih.gov |

| Dealkylation | Cleavage of the bond between the nitrogen and the isopropyl group. asm.org |

Oxidation and Reduction Chemistry of 1,3,5-Triazine Derivatives

The 1,3,5-triazine ring can participate in oxidation and reduction reactions, although it is a relatively stable aromatic system.

One-electron oxidation of 1,3,5-triazines can be achieved using strong oxidizing agents. nih.gov The standard reduction potentials of 1,3,5-triazine radical cations are estimated to be around 2.3 ± 0.1 V vs. NHE, indicating that they are difficult to oxidize. nih.gov

The reduction of the triazine ring is also possible, though it generally requires potent reducing agents or electrochemical methods. The electron-deficient nature of the triazine ring makes it susceptible to reductive processes. For instance, covalent triazine frameworks have been investigated as metal-free electrocatalysts for the oxygen reduction reaction, highlighting the ability of the triazine core to facilitate electron transfer processes.

The presence of substituents on the triazine ring can influence its redox properties. Electron-donating groups will generally make the ring easier to oxidize and harder to reduce, while electron-withdrawing groups will have the opposite effect.

Condensation Reactions Involving Triazinylamines

The reactivity of aminotriazines in condensation reactions is a subject of significant interest, particularly in the field of polymer chemistry. While the primary amino group of this compound can theoretically act as a nucleophile, a more documented and mechanistically insightful reaction involves a closely related compound, 2-amino-4,6-dichloro-1,3,5-triazine (ADCT), in polycondensation reactions with aromatic diamines. researchgate.net This serves as an excellent model for understanding the condensation behavior of triazinylamines.

The process involves a chemoselective polycondensation where ADCT reacts with various aromatic diamines, such as 4,4'-oxydianiline (ODA) or 9,9-bis(4-aminophenyl)fluorene (BAFL), in the presence of a base like potassium carbonate. researchgate.net The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the more nucleophilic aromatic diamine attacks the electron-deficient carbon atoms of the triazine ring, leading to the displacement of the chlorine atoms and the formation of a polymer chain. researchgate.net

A key mechanistic insight from these studies is the difference in nucleophilicity between the external aromatic diamine and the amino group already attached to the triazine ring. The exocyclic amino group on the triazine has significantly weaker nucleophilicity. researchgate.net This reduced reactivity is attributed to the electron-withdrawing nature of the triazine ring, which delocalizes the lone pair of electrons on the nitrogen atom, making it less available for nucleophilic attack. Consequently, the amino group on the triazine ring remains intact during the polymerization process. This chemoselectivity is crucial as it prevents cross-linking and allows for the synthesis of well-defined, linear polyguanamines. researchgate.net

Stereochemical Considerations in Substituted Triazine Reactions

Substituted amino-s-triazines, including this compound, exhibit notable stereochemical properties due to restricted rotation around the exocyclic bond connecting the amino group to the triazine ring (C-N bond). cdnsciencepub.comresearchgate.net This phenomenon, known as atropisomerism, arises because the C-N bond possesses partial double-bond character, and rotation is further hindered by the steric bulk of substituents on both the nitrogen and the triazine ring. researchgate.netmdpi.com This restricted rotation can lead to the existence of stable, separable rotational isomers, or rotamers. researchgate.net

The energy barrier to this rotation is significant and has been the subject of experimental and computational studies. For N,N-dialkylamino-s-triazines, this barrier is typically in the range of 12.0–18.5 kcal/mol. researchgate.net The magnitude of the barrier is highly dependent on the nature of the other substituents on the triazine ring. Electron-withdrawing groups increase the partial double-bond character of the C-N bond and thus raise the rotational barrier. nih.gov For instance, the Gibbs free energy of activation (ΔG‡) for rotation increases from 15.1 kcal/mol for a triazine with three dialkylamino groups to 17.7 kcal/mol for a monochlorotriazine derivative. nih.gov Chloro- or alkoxy-substituted diaminotriazines exhibit barriers greater than 17.2 kcal/mol (>72 kJ/mol). researchgate.net

Environmental factors such as the solvent and protonation state also have a marked impact on the rotational barrier. Upon protonation of the triazine ring, the ΔG‡ for rotation around the C-N bond increases to a range of 17.5–19.3 kcal/mol. nih.gov This is because protonation enhances the electron-withdrawing nature of the ring, further increasing the double-bond character of the exocyclic C-N bond. nih.gov The study of these rotational phenomena is often carried out using Variable-Temperature Nuclear Magnetic Resonance (VT NMR) spectroscopy, which allows for the direct observation of the interconversion between different rotamers and the calculation of the energy barrier. cdnsciencepub.com

| Compound Type | Substituents | Conditions | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| Triaminotriazine | Three N,N-dialkylamino groups | Neutral | 15.1 | nih.gov |

| Diaminotriazine | Two N,N-dialkylamino groups, one aniline | Neutral, in DMF-d7 | 15.1 | nih.gov |

| Chloro-diaminotriazine | One Chloro, two N,N-dialkylamino groups | Neutral | >17.2 | researchgate.net |

| Chloro-diaminotriazine | One Chloro, two N,N-dialkylamino groups | Neutral | 17.7 | nih.gov |

| Protonated Triazine | Dimethylamine substituent | Protonated, various solvents | 17.5 - 19.3 | nih.gov |

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary abiotic degradation pathway for atrazine in aquatic and soil environments. ontosight.ainih.gov The reaction kinetics typically follow a first-order model. nih.gov The central mechanism involves the nucleophilic substitution of the chlorine atom at the C-2 position of the s-triazine ring with a hydroxyl group, yielding hydroxyatrazine. ontosight.aiacs.org This initial step is considered a critical detoxification process, as hydroxyatrazine is non-phytotoxic. nih.govacs.org

The rate of hydrolysis is significantly influenced by environmental factors, particularly pH. nih.govtandfonline.com Protons in the solution can catalyze the hydrolysis, meaning the reaction is faster under acidic conditions (lower pH). nih.gov For instance, the half-life of atrazine in distilled water was found to be 373 days at pH 3, increasing to 657 days at pH 8. nih.gov The process involves a water molecule attacking the carbon atom bonded to the chlorine, leading to the formation of a transition state and subsequent release of hydrochloric acid (HCl) and the formation of hydroxyatrazine. acs.org

Certain substances present in the environment can also facilitate atrazine hydrolysis. Humic acids and ammonium (B1175870) ions (NH4+) have been shown to accelerate the degradation process. nih.gov The presence of soil minerals, such as birnessite (δ-MnO2), can also facilitate the hydrolysis of atrazine. nih.govoup.com Conversely, other ions like nitrate (NO3-) may inhibit the catalytic effect of humic acids on hydrolysis. nih.gov

| Factor | Effect on Hydrolysis Rate | Reference |

|---|---|---|

| Low pH (Acidic Conditions) | Increases rate (Proton catalysis) | nih.gov |

| High pH (Alkaline Conditions) | Decreases rate | nih.gov |

| Humic Acid | Increases rate | nih.gov |

| Ammonium Ions (NH4+) | Increases rate | nih.gov |

| Nitrate Ions (NO3-) | Can inhibit catalysis by humic acid | nih.gov |

| Birnessite (δ-MnO2) | Facilitates hydrolysis | nih.govoup.com |

Photolytic Degradation Processes

Photolytic degradation, or photodegradation, is another significant abiotic pathway for atrazine in surface waters and on soil surfaces. who.int This process can occur through direct photolysis, where the atrazine molecule directly absorbs ultraviolet (UV) radiation, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as nitrates and dissolved organic matter (DOM). rsc.org

UV irradiation can lead to the degradation of atrazine, with the rate and products depending on the wavelength and presence of other substances. tandfonline.comresearchgate.net In the absence of other reactants, UV irradiation primarily results in the formation of hydroxyatrazine as the final product. nih.gov The efficiency of degradation is higher with higher-energy UV light (e.g., 254 nm) compared to lower-energy UV light (e.g., 366 nm). tandfonline.com

The process can be enhanced by the presence of photocatalysts or oxidizing agents, a technique known as advanced oxidation processes (AOPs). scientific.net For example, the UV/H2O2 process generates highly reactive hydroxyl radicals (•OH) that effectively degrade atrazine. nih.govcapes.gov.br In this system, degradation proceeds through two main pathways: dechlorination followed by hydroxylation, and N-dealkylation. nih.gov This leads to a wider range of by-products compared to UV photolysis alone, including deisopropyl atrazine, deethyl atrazine, and eventually ammeline. nih.gov Similarly, photocatalysts like titanium oxide, zinc oxide, and certain polyoxometalates can be used to break down atrazine under UV light. tandfonline.com

| Process | Key Reactant/Catalyst | Primary Mechanism | Major Products | Reference |

|---|---|---|---|---|

| Direct UV Photolysis | UV Light | Direct absorption of photons | Hydroxyatrazine (OIET) | nih.gov |

| UV/H2O2 | UV Light, Hydrogen Peroxide | Oxidation by hydroxyl radicals (•OH) | OIET, OIAT, CEAT, CIAT, CAAT, Ammeline (OAAT) | nih.gov |

| UV/Photocatalyst (e.g., Polyoxometalates) | UV Light, Catalyst | Catalytic degradation | Hydroxyatrazine (selective) | tandfonline.com |

| UV/Microwave | UV Light, Microwaves | Combined photolytic effects | HAT, DEAT, DIAT, DEHAT, DIHAT | researchgate.net |

Microbial and Enzymatic Biotransformation

The primary mechanism for atrazine degradation in soil and water is microbial biotransformation. ontosight.aiwikipedia.org A variety of microorganisms, including bacteria and fungi, can metabolize atrazine, using it as a source of nitrogen and sometimes carbon. nih.govnih.gov This biodegradation is facilitated by specific enzymes that catalyze a sequence of reactions, including N-dealkylation and hydroxylation, eventually leading to the cleavage of the s-triazine ring. tandfonline.com

N-dealkylation is a key metabolic pathway in which the ethyl and isopropyl side chains are sequentially removed from the atrazine molecule. nih.govresearchgate.net This process can be initiated by various microorganisms and even in some plants. nih.govnih.gov The removal of the isopropyl group results in the formation of deisopropylatrazine (DIA), while the removal of the ethyl group produces deethylatrazine (DEA). researchgate.net Further dealkylation of these initial metabolites leads to the formation of diaminochlorotriazine (DACT). who.int

In some cases, N-dealkylation occurs after the initial hydrolysis of atrazine to hydroxyatrazine. mdpi.com For example, the enzyme hydroxyatrazine N-ethylaminohydrolase (AtzB) catalyzes the conversion of hydroxyatrazine to N-isopropylammelide. mdpi.com Subsequently, N-isopropylammelide isopropylaminohydrolase (AtzC) hydrolyzes N-isopropylammelide to cyanuric acid. mdpi.com Abiotic N-dealkylation can also occur, facilitated by soil components like birnessite, which can produce mono- and didealkylatrazine products. nih.govoup.com

Hydroxylation, the replacement of the chlorine atom with a hydroxyl group to form hydroxyatrazine, is a crucial initial step in many microbial degradation pathways. ontosight.aitandfonline.com This reaction is catalyzed by a chlorohydrolase enzyme, such as AtzA or TrzN. tandfonline.commdpi.com The gene trzA is responsible for the dechlorination of atrazine, while trzN can also degrade atrazine to hydroxyatrazine. nih.govtandfonline.com This step is considered a detoxification, converting the phytotoxic atrazine into the non-toxic hydroxyatrazine. nih.govacs.org

Besides direct hydrolytic dechlorination, oxidative pathways can also contribute to atrazine degradation. nih.gov These routes involve enzymes like cytochrome P450, which can catalyze the initial oxidative N-dealkylation of atrazine to DEA or DIA. nih.gov Advanced oxidation processes, which generate powerful oxidizing agents like hydroxyl radicals, can also degrade atrazine through oxidation. nih.govacs.orgtandfonline.com Fungi, such as the white rot fungus Phanerochaete chrysosporium, have also been shown to degrade atrazine, leading to the formation of hydroxylated and N-dealkylated metabolites. nih.govasm.org

The complete microbial mineralization of atrazine typically proceeds through a multi-step pathway that culminates in ring cleavage. tandfonline.comnih.gov A well-characterized pathway involves an "upper pathway" and a "lower pathway."

The upper pathway begins with the sequential hydrolytic removal of the chlorine atom and the two N-alkyl side chains, converting atrazine into cyanuric acid. nih.govnih.gov This sequence is catalyzed by the enzymes encoded by the atzA, atzB, and atzC genes. wikipedia.orgnih.gov

Atrazine is converted to Hydroxyatrazine by atrazine chlorohydrolase (AtzA). nih.gov

Hydroxyatrazine is converted to N-isopropylammelide by hydroxyatrazine ethylaminohydrolase (AtzB). nih.gov

N-isopropylammelide is converted to Cyanuric Acid by N-isopropylammelide isopropylaminohydrolase (AtzC). nih.gov

The lower pathway involves the mineralization of cyanuric acid. The enzymes encoded by the atzD, atzE, and atzF genes break down the triazine ring. tandfonline.com 4. Cyanuric Acid is hydrolyzed to biuret by cyanuric acid amidohydrolase (AtzD). 5. Biuret is hydrolyzed to allophanate by biuret amidohydrolase (AtzE). 6. Allophanate is hydrolyzed to ammonia and carbon dioxide by allophanate hydrolase (AtzF).

This complete pathway results in the mineralization of the atrazine molecule into harmless inorganic compounds. ontosight.ai

Identification and Characterization of Degradation Products and Metabolites

A variety of degradation products and metabolites of atrazine have been identified in environmental samples and laboratory studies. nih.govmdpi.com The specific metabolites detected depend on the degradation pathway (hydrolytic, photolytic, or microbial). researchgate.netnih.gov

The most commonly detected metabolites include:

Hydroxyatrazine (HA or HATR) : Formed by the hydrolysis of the chlorine atom. It is a major product of both abiotic hydrolysis and microbial degradation. researchgate.netresearchgate.net

Deethylatrazine (DEA) : Formed by the removal of the ethyl group through N-dealkylation. researchgate.net

Deisopropylatrazine (DIA) : Formed by the removal of the isopropyl group through N-dealkylation. researchgate.net

Diaminochlorotriazine (DACT) : Formed after both ethyl and isopropyl groups are removed. It is a major metabolite found in human studies. who.intnih.gov

Hydroxydeethylatrazine (HDEA or OIAT) and Hydroxydeisopropylatrazine (HDIA) : Formed by dealkylation of hydroxyatrazine. nih.govresearchgate.net

Ammeline and Ammelide : Intermediates formed during the breakdown of the triazine ring. nih.gov

Cyanuric Acid : A key intermediate resulting from the removal of all side chains from the triazine ring before its final cleavage. researchgate.netnih.gov

These metabolites are often detected in soil, surface water, and groundwater, sometimes at concentrations higher than the parent atrazine compound. who.intmdpi.com

| Metabolite Name | Abbreviation | Formation Pathway | Reference |

|---|---|---|---|

| Hydroxyatrazine | HA, HATR, OIET | Hydrolysis, Photolysis, Microbial Degradation | nih.govresearchgate.netresearchgate.net |

| Deethylatrazine | DEA, CIAT | N-Dealkylation (Microbial, Photolytic, Plant) | nih.govresearchgate.net |

| Deisopropylatrazine | DIA, CEAT | N-Dealkylation (Microbial, Photolytic, Plant) | nih.govresearchgate.net |

| Diaminochlorotriazine | DACT, CAAT | N-Dealkylation of DEA and DIA | who.intnih.govnih.gov |

| Hydroxydeethylatrazine | HDEA, DEHA, OIAT | Dealkylation of Hydroxyatrazine | nih.govresearchgate.net |

| Hydroxydeisopropylatrazine | HDIA, DIHA | Dealkylation of Hydroxyatrazine | researchgate.net |

| N-isopropylammelide | N/A | Microbial Degradation (from Hydroxyatrazine) | ontosight.aimdpi.com |

| Ammeline | OAAT | Photolysis (UV/H2O2), Microbial Degradation | oup.comnih.gov |

| Cyanuric Acid | N/A | Microbial Degradation (final ring intermediate) | wikipedia.orgresearchgate.netnih.gov |

Environmental Persistence and Transformation in Abiotic and Biotic Systems

This compound, also known as deethylatrazine (DEA), is a principal transformation product of the widely used herbicide atrazine. Its environmental persistence and fate are intrinsically linked to that of its parent compound. Due to the extensive use and environmental stability of atrazine, both the parent compound and its metabolites, including DEA, are ubiquitously found in soil and water resources. researchgate.net The persistence of these compounds has raised significant environmental concerns, leading to restrictions and bans in certain regions, such as the European Union, where atrazine was banned in 2004 due to its high potential for groundwater contamination. researchgate.netusrtk.org

The persistence of atrazine and its metabolites can be substantial, with studies indicating they can remain in the soil for decades. nih.govnih.gov Even years after its use has ceased, atrazine and its breakdown products are frequently detected in groundwater, underscoring their long-term environmental impact. usrtk.orgnih.gov The half-life of atrazine, and by extension its metabolites, varies significantly depending on environmental conditions, ranging from 14 days to as long as 4 years in soil and from 6 months to several years in water. researchgate.net This persistence is attributed to its resistance to hydrolysis and photolysis, coupled with low soil adsorption, which facilitates its movement into groundwater. researchgate.net

Transformation of this compound and its parent compound, atrazine, occurs through both abiotic and biotic pathways.

Abiotic Transformation: Abiotic degradation processes for triazine herbicides include hydrolysis and photolysis, although they are generally considered slow. researchgate.net Atrazine can be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals. cdc.gov In soil and water, abiotic transformation can also occur in the presence of certain minerals. For instance, atrazine is susceptible to rapid transformation in the presence of reduced iron-bearing soil clays, a process described as "microbially induced" abiotic transformation, as the mineral reduction is carried out by bacteria in anaerobic conditions. wikipedia.org

Biotic Transformation: Microbial degradation is the primary pathway for the breakdown of atrazine and its metabolites in the environment. wikipedia.orgnih.gov The degradation can proceed through two main initial pathways: hydrolysis of the chlorine atom or dealkylation of the ethylamino and isopropylamino side chains.

One well-characterized pathway involves a series of enzymatic reactions catalyzed by hydrolases. The process begins with the hydrolysis of the C-Cl bond, often by the enzyme atrazine chlorohydrolase (AtzA), to form hydroxyatrazine. wikipedia.orgresearchgate.net This is followed by the removal of the ethyl and isopropyl groups by enzymes like AtzB and AtzC. wikipedia.org The end product of this cascade is cyanuric acid, which is further mineralized to ammonia and carbon dioxide. wikipedia.orgresearchgate.net

The other major pathway involves the dealkylation of the amino groups. wikipedia.org The formation of this compound (deethylatrazine, DEA) occurs through the removal of the ethyl group from atrazine. Similarly, the removal of the isopropyl group results in the formation of deisopropylatrazine (DIA). These dealkylated metabolites can then undergo further degradation. For example, DEA can be further transformed into deisopropyl-deethylatrazine (DEDIA) or undergo hydrolysis to form hydroxyatrazine metabolites. researchgate.netnih.gov Pseudomonas species are among the microorganisms known to carry out these degradation pathways. wikipedia.orgnih.govnih.gov

The properties of these transformation products differ from the parent atrazine, which influences their environmental mobility. DEA and DIA generally exhibit higher water solubility than atrazine, which can increase their potential for leaching into groundwater. researchgate.net

The following tables summarize the properties and environmental fate of atrazine and its key transformation products.

Table 1: Physicochemical Properties of Atrazine and its Transformation Products This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Name | Alternate Name | Molecular Formula | Water Solubility (mg/L) | Persistence Note |

|---|---|---|---|---|

| Atrazine | 6-Chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine | C8H14ClN5 | 30-33 | Moderately to very persistent in soil and water. nih.govcdc.gov |

| This compound | Deethylatrazine (DEA) | C6H10ClN5 | 2700-3200 | A major and persistent metabolite of atrazine. researchgate.net |

| 2-Chloro-4-(ethylamino)-1,3,5-triazin-6-amine | Deisopropylatrazine (DIA) | C5H8ClN5 | 670-980 | Another primary and persistent metabolite. researchgate.net |

| Hydroxyatrazine | 6-(ethylamino)-4-(isopropylamino)-1,3,5-triazin-2-ol | C8H15N5O | - | Formed via hydrolysis, less mobile than atrazine. researchgate.net |

| 2-Chloro-4,6-diamino-1,3,5-triazine | Deisopropyl-deethylatrazine (DEDIA) | C3H4ClN5 | - | Product of further dealkylation. nih.gov |

Table 2: Summary of Degradation Pathways This table is interactive. You can sort and filter the data by clicking on the column headers.

| Pathway | Process Type | Key Reactants | Key Products | Mediating Factors |

|---|---|---|---|---|

| Hydrolysis | Abiotic/Biotic | Atrazine, Water | Hydroxyatrazine | Atrazine chlorohydrolase (AtzA) enzyme, certain clay minerals. wikipedia.orgresearchgate.net |

| Dealkylation (N-de-ethylation) | Biotic | Atrazine | This compound (DEA) | Microbial enzymes (e.g., from Pseudomonas sp.). wikipedia.orgnih.gov |

| Dealkylation (N-de-isopropylation) | Biotic | Atrazine | 2-Chloro-4-(ethylamino)-1,3,5-triazin-6-amine (DIA) | Microbial enzymes. wikipedia.orgresearchgate.net |

| Mineralization | Biotic | Cyanuric acid | Ammonia, Carbon Dioxide | Enzymes like cyanuric acid hydrolase (AtzD). researchgate.net |

Tabulated Data

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 4-Chloro-6-(propan-2-yl)-1,3,5-triazin-2-amine |

| CAS Number | 188624-04-6 |

Table 2: Related Compounds

| Compound Name | Structure | Role |

|---|---|---|

| Cyanuric Chloride | 2,4,6-trichloro-1,3,5-triazine | Primary Precursor mdpi.com |

| Propazine | 6-chloro-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | Parent Herbicide epa.govnih.gov |

Computational and Theoretical Investigations of 4 Chloro 6 Isopropyl 1,3,5 Triazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, offering detailed insights into molecular structure and electronic properties. For complex heterocyclic systems such as triazine derivatives, these methods are indispensable for characterizing the molecule's stability, electron distribution, and potential energy surfaces.

Density Functional Theory (DFT) has become a primary computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT is used to investigate the geometries, electronic structures, and vibrational frequencies of s-triazine and its derivatives. rsc.org A common approach involves using functionals like B3LYP with basis sets such as 6-31G or aug-cc-pVDZ to perform calculations. rsc.orgresearchgate.net

For triazine compounds, DFT calculations can determine key structural parameters and predict properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter that helps in assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net Studies on various substituted s-triazines have shown that the triazine ring generally maintains a planar and rigid structure, which contributes to the stability of these compounds. rsc.org DFT methods are also employed to calculate enthalpies of formation, densities, and other energetic properties, which are particularly relevant for designing new materials. researchgate.netmdpi.com

Typical DFT Applications in Triazine Analysis

| Parameter Calculated | Significance | Common DFT Method |

|---|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and overall molecular shape. | B3LYP/6-31G(d,p) |

| HOMO-LUMO Energies | Determines the energy gap, which relates to molecular reactivity and electronic transitions. | B3LYP/6-311+G* |

| Vibrational Frequencies | Helps in the interpretation of infrared (IR) and Raman spectra. | B3LYP/aug-cc-pVDZ |

| Enthalpy of Formation (EOF) | Indicates the thermodynamic stability of the molecule. | Isodesmic Reactions with DFT |

Beyond DFT, other quantum chemical methods are also applied to study triazine derivatives. Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate results. acs.org Methods like Møller–Plesset (MP) perturbation theory can be used to include electron correlation, offering a more precise description of the electronic structure, particularly for cationic states or complex electronic phenomena. acs.orgacs.org However, the high computational demand of ab initio methods often limits their application to smaller molecules. acs.org

Semi-empirical methods, such as AM1, PM3, and PM6, offer a computationally less expensive alternative. griffith.edu.auresearchgate.net These methods use parameters derived from experimental data to simplify calculations, making them suitable for rapid screening of large numbers of molecules. griffith.edu.au For instance, semi-empirical geometry optimizations followed by higher-level calculations (like ZINDO/S) have been used to evaluate the spectroscopic properties of triazine derivatives. griffith.edu.auresearchgate.net While generally less accurate than DFT or ab initio methods, semi-empirical approaches are valuable for predicting trends in molecular properties across a series of related compounds. griffith.edu.au

Analysis of Molecular Reactivity Descriptors

Molecular reactivity descriptors are conceptual tools derived from quantum chemical calculations that help in predicting and explaining the chemical behavior of molecules. These global and local indices quantify a molecule's tendency to donate or accept electrons, its stability, and the specific atomic sites where reactions are most likely to occur.

Ionization energy (I) is the minimum energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule accepts an electron. uni-siegen.derug.nl These fundamental properties govern a molecule's ability to act as an electron donor or acceptor. Within the framework of conceptual DFT, these values can be approximated from the energies of the frontier molecular orbitals using Koopmans' theorem:

I ≈ -EHOMO

A ≈ -ELUMO

A lower ionization energy indicates a better electron donor, while a higher electron affinity suggests a better electron acceptor. uni-siegen.de For 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine, the electron-donating amino and isopropyl groups and the electron-withdrawing chloro group will influence the HOMO and LUMO energy levels, thereby tuning its electron donor-acceptor properties.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as: η = (I - A) / 2 A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined in terms of the chemical potential (μ = -(I+A)/2) and hardness: ω = μ² / (2η) A higher electrophilicity index indicates a greater capacity to act as an electrophile. These indices are crucial for understanding the reactivity of triazines in nucleophilic substitution reactions, which are common for this class of compounds. nih.gov

Global Reactivity Descriptors and Their Formulas

| Descriptor | Symbol | Formula (based on I and A) | Significance |

|---|---|---|---|

| Chemical Potential | μ | -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to deformation or change in electron cloud. |

| Global Electrophilicity | ω | μ² / (2η) | Indicates the propensity of the molecule to accept electrons. |

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites prone to attack. The Fukui function, f(r), is a key tool for this purpose, indicating the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org

For practical chemical applications, the condensed Fukui function is used, which condenses the information to individual atomic sites (k). scm.com There are three main types:

fk+ : For nucleophilic attack (measures the reactivity of site k toward an electron donor).

fk- : For electrophilic attack (measures the reactivity of site k toward an electron acceptor).

fk0 : For radical attack.

These are calculated from the changes in the electron population (q) of an atom k:

fk+ = qk(N+1) - qk(N) (for nucleophilic attack)

fk- = qk(N) - qk(N-1) (for electrophilic attack)

The site with the highest fk+ value is the most likely to be attacked by a nucleophile, while the site with the highest fk- value is the most susceptible to electrophilic attack. scm.commdpi.com For this compound, Fukui functions can predict whether a nucleophile would preferentially attack the carbon atom attached to the chlorine or other positions on the triazine ring, providing valuable guidance for synthetic chemistry. researchgate.netresearchgate.net

Structural Elucidation and Conformational Analysis through Computational Methods

Computational chemistry, particularly methods based on density functional theory (DFT), is a powerful tool for the elucidation of the three-dimensional structure of molecules. For this compound, theoretical calculations indicate that the 1,3,5-triazine (B166579) ring adopts a planar conformation, a characteristic feature of this heterocyclic system due to its aromatic nature.

Conformational analysis of the molecule primarily focuses on the rotation around the C-N bond of the isopropyl group and the C-N bond of the amino group. The rotation of the isopropyl group is relatively free, but certain staggered conformations are energetically favored to minimize steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms on the triazine ring.

The amino group also exhibits rotational flexibility around the C-N bond. It is well-established that aminosubstituted-1,3,5-triazines can exist as a mixture of rotamers in conformational equilibrium. This dynamic equilibrium arises from the restricted rotation of the bonds between the triazine ring and the amino substituents due to resonance effects that give the C-N bond some double bond character.

Below is a table of representative calculated geometric parameters for the core structure of a substituted s-triazine, based on DFT calculations of analogous compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (ring) | 1.33 - 1.34 |

| C-Cl | ~1.74 |

| C-N (amino) | ~1.36 |

| C-C (isopropyl) | ~1.53 |

| **Bond Angles (°) ** | |

| N-C-N (ring) | ~126 |

| C-N-C (ring) | ~114 |

| Cl-C-N (ring) | ~117 |

| N-C-N (amino) | ~117 |

| Dihedral Angles (°) | |

| H-N-C-N | ~0 or ~180 |

Note: These are typical values for substituted s-triazines and may vary slightly for the specific compound.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in elucidating the reaction mechanisms of this compound, particularly nucleophilic substitution reactions at the carbon atom bearing the chlorine atom. The chlorine atom is a good leaving group, making this position susceptible to attack by nucleophiles.

A common and environmentally relevant reaction is hydrolysis, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile. Computational studies on analogous 2-chloro-s-triazines have shown that the hydrolysis can proceed through different pathways, including neutral, acid-catalyzed, and base-catalyzed mechanisms.

In the neutral hydrolysis, a water molecule directly attacks the carbon atom bonded to the chlorine. The reaction proceeds through a high-energy transition state, leading to the substitution of the chlorine atom with a hydroxyl group.

The acid-catalyzed hydrolysis involves the initial protonation of a nitrogen atom in the triazine ring. This protonation increases the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack by a water molecule. Computational studies on similar compounds suggest that the reaction follows a concerted nucleophilic aromatic substitution (SNAr) pathway. researchgate.net

The base-catalyzed hydrolysis involves the attack of a hydroxide ion, which is a stronger nucleophile than water, leading to a more facile reaction.

The table below presents representative calculated activation energies for the hydrolysis of a related 2-chloro-s-triazine, providing an indication of the relative rates of the different pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Neutral Hydrolysis | High |

| Acid-Catalyzed Hydrolysis | Moderately High |

| Base-Catalyzed Hydrolysis | Lower |

Note: The values are illustrative and depend on the specific computational model and the exact structure of the triazine.

Charge Distribution and Electronic Properties Analysis

The analysis of charge distribution and electronic properties provides a deeper understanding of the reactivity and intermolecular interactions of this compound. Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate the partial atomic charges.

The charge distribution in the triazine ring is non-uniform due to the presence of the electronegative nitrogen atoms. The nitrogen atoms carry a partial negative charge, while the carbon atoms are partially positive. The chlorine atom, being highly electronegative, also carries a significant partial negative charge, while the carbon atom to which it is attached becomes more electrophilic. The amino and isopropyl groups also influence the charge distribution through their electronic effects.

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and spectral properties. The HOMO is associated with the ability of the molecule to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The table below shows representative Mulliken charges on key atoms and the HOMO-LUMO gap for a similar substituted chlorotriazine.

| Atom/Property | Value |

| Mulliken Charges (a.u.) | |

| N (ring) | -0.6 to -0.8 |

| C (ring, attached to Cl) | +0.3 to +0.5 |

| Cl | -0.2 to -0.4 |

| N (amino) | -0.7 to -0.9 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These values are approximations based on calculations of analogous compounds and can vary depending on the computational method and basis set used.

Analytical Methodologies for 4 Chloro 6 Isopropyl 1,3,5 Triazin 2 Amine and Its Research Intermediates

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of triazine herbicides, providing the high-resolution separation needed to distinguish between structurally similar compounds within complex mixtures.

Ultra-Performance Liquid Chromatography (UPLC) with Tandem Mass Spectrometry (MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a premier technique for the trace-level analysis of triazine herbicides. researchgate.netual.es This method leverages columns packed with sub-2 µm particles, which allows for higher mobile phase velocities, increased resolution, and significantly faster analysis times compared to traditional HPLC. ual.es The coupling with tandem mass spectrometry provides exceptional sensitivity and selectivity, making it ideal for detecting minute quantities of 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine in complex environmental and biological matrices. nih.gov

In a typical UPLC-MS/MS workflow for triazine analysis, samples are first extracted and cleaned up to remove interfering substances. nih.gov The extract is then injected into the UPLC system, where the compounds are separated on a reverse-phase column, such as a C18 column. researchgate.netaxcendcorp.com The separated analytes then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which ensures highly selective and quantitative detection. nih.gov This technique has been successfully applied to the analysis of numerous triazine herbicides in matrices like water and Chinese herbs, achieving limits of detection in the low microgram per kilogram (µg/kg) range. researchgate.netnih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for Triazine Analysis

| Parameter | Typical Setting |

| Column | C18 (e.g., Shim-pack XR-ODS II) |

| Mobile Phase | Gradient elution with water (containing 0.05% formic acid) and acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification (LOQ) | 0.20 - 5.52 µg/kg |

| Limit of Detection (LOD) | 0.10 - 2.57 µg/kg |

Note: These parameters are generalized from studies on various triazine herbicides and are applicable for the analysis of this compound. nih.gov

Gas Chromatography (GC) with Mass Selective Detection (MSD)

Gas chromatography, particularly when coupled with a mass selective detector (GC-MSD or GC/MS), is a robust and widely used method for the analysis of thermally stable and volatile compounds like many triazine herbicides. thermofisher.comnih.gov This technique offers excellent separation efficiency and provides detailed mass spectra for confident compound identification. US EPA Method 619, for instance, outlines a GC/MS procedure for determining certain triazine pesticides in wastewater. thermofisher.com

For the analysis of this compound, the sample extract is injected into the GC, where it is vaporized and separated on a capillary column, often a low-polarity phase like a 5% diphenyl/95% dimethyl polysiloxane. thermofisher.com The separated compounds then enter the mass spectrometer, where they are fragmented by electron ionization (EI). The resulting mass spectrum, which serves as a chemical fingerprint, is used for identification. For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity. nih.gov GC/MS has been effectively used to analyze triazine herbicides and their degradation products in environmental water samples at parts-per-trillion (ppt) levels after pre-concentration. nih.gov

Table 2: Representative GC/MS Conditions for Triazine Herbicide Analysis

| Parameter | Typical Setting |

| Injector | Splitless |

| Column | Low-polarity capillary column (e.g., TraceGOLD TG-5SilMS) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 60°C hold, ramp to 300°C) |

| MS Detector | Ion Trap or Quadrupole |

| Ionization Mode | Electron Ionization (EI) |

| Detection Limit (for Atrazine) | 1.7 ppt (B1677978) (after pre-concentration of 1L water) |

Note: These conditions are based on established methods for triazine analysis and are suitable for this compound. thermofisher.comnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time, such as the synthesis of 1,3,5-triazine (B166579) derivatives. nih.govlibretexts.orgnih.gov In the synthesis of compounds like this compound, which often involves the sequential substitution of chlorine atoms on a cyanuric chloride core, TLC allows chemists to quickly assess the consumption of starting materials and the formation of intermediates and the final product. nih.govresearchgate.net

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase. As the solvent moves up the plate, the components of the mixture separate based on their different affinities for the stationary and mobile phases. libretexts.org The separated spots can be visualized under UV light. nih.gov By comparing the spot of the reaction mixture to spots of the starting materials and expected products, the progress of the reaction can be effectively monitored. nih.gov

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical step to isolate the target analyte from interfering components in the matrix, thereby enhancing the accuracy and reliability of the subsequent analysis.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is the most common sample preparation technique for extracting and pre-concentrating triazine herbicides from complex aqueous matrices like environmental water or soil extracts. nih.govnih.gov SPE offers significant advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and the potential for automation. embrapa.br

In a typical SPE protocol for triazine analysis, the water sample is passed through a cartridge packed with a solid sorbent, commonly a C18 (octadecyl-bonded silica) material. nih.govembrapa.br The triazine compounds, being relatively nonpolar, are retained on the sorbent while more polar matrix components pass through. After washing the cartridge to remove any remaining interferences, the retained analytes are eluted with a small volume of an organic solvent, such as ethyl acetate (B1210297) or acetonitrile. nih.gov This process not only cleans up the sample but also concentrates the analytes, significantly lowering the method's detection limits. Recovery rates for triazines using C18 SPE cartridges are often high, with studies reporting values around 90.5% for atrazine (B1667683). nih.gov

Table 3: Generalized Solid Phase Extraction (SPE) Protocol for Triazines in Water

| Step | Procedure |

| Cartridge Conditioning | Methanol followed by Milli-Q water |

| Sample Loading | Percolate the water sample through the cartridge |

| Washing | Wash with Milli-Q water to remove interferences |

| Drying | Dry the sorbent bed under vacuum |

| Elution | Elute the retained analytes with a suitable organic solvent (e.g., chloroform, ethyl acetate) |

| Concentration | Evaporate the eluate and reconstitute in a small volume for analysis |

This protocol is a standard procedure adaptable for the extraction of this compound from aqueous samples. nih.govembrapa.br

Immunoassay Development for Triazine Derivatives

Immunoassays are highly sensitive and specific analytical methods that utilize the binding affinity between an antibody and an antigen for detection. nih.gov Enzyme-Linked Immunosorbent Assays (ELISAs) are a common format and have been extensively developed for the rapid screening of triazine herbicides, particularly atrazine, in environmental and food samples. nih.govgoldstandarddiagnostics.com

The development of an immunoassay for a triazine derivative involves producing antibodies that can specifically recognize the triazine ring structure. nih.govtandfonline.com This is typically achieved by immunizing animals with a conjugate of a triazine derivative (hapten) and a carrier protein. nih.gov The resulting polyclonal or monoclonal antibodies are then used in a competitive assay format. tandfonline.comtandfonline.com

In a competitive ELISA for triazines, the sample containing the target analyte (e.g., this compound) is mixed with a known amount of an enzyme-labeled triazine. goldstandarddiagnostics.com This mixture is then added to microplate wells coated with anti-triazine antibodies. The unlabeled triazine from the sample and the enzyme-labeled triazine compete for the limited number of antibody binding sites. goldstandarddiagnostics.com The amount of bound enzyme is inversely proportional to the concentration of the triazine in the sample. goldstandarddiagnostics.com These assays can be highly sensitive, with detection limits for some triazines reaching the nanogram per liter (ng/L) level. nih.gov A key characteristic of these immunoassays is their cross-reactivity, where the antibody may also bind to other structurally related triazines, which can be useful for broad screening purposes. nih.govnih.gov

Table 4: Performance Characteristics of a Developed Immunoassay for Atrazine

| Parameter | Value |

| Assay Format | Competitive ELISA |

| Half Maximal Inhibitory Concentration (IC50) | 1.66 ng/mL |

| Linear Range | 0.35–8.73 ng/mL |

| Cross-Reactivity (Ametryn) | 64.24% |

| Cross-Reactivity (Terbutylazine) | 38.20% |

| Sample Matrix Recoveries | 84.40–105.36% |

Note: This data is from a study on a specific atrazine immunoassay and illustrates the typical performance metrics that would be relevant for an assay targeting this compound. nih.gov

Hapten Design and Synthesis

The development of antibodies for small molecules like this compound requires them to be covalently linked to a larger carrier protein, as the small molecule alone is not immunogenic. This small molecule, once modified for conjugation, is known as a hapten. The design of the hapten is a critical step, as the position where the linker arm is attached significantly influences the specificity of the resulting antibodies.

A common strategy in designing haptens for s-triazine herbicides involves introducing a spacer arm at a position that is distal to the key functional groups one wishes to recognize. For s-triazines, the alkylamino side chains are often important determinants of specificity. Therefore, haptens are frequently designed by modifying the triazine ring itself or one of the less critical substituents.

For instance, a general approach involves synthesizing a derivative of the target molecule containing a functional group, such as a carboxylic acid, suitable for coupling to the amine groups of a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). A novel hapten for prometryn (B1678245), a structurally related triazine, was synthesized with a butyric acid linker to maximize the exposure of the isopropyl group, which was identified as a key antigenic determinant. nih.gov This strategy helps in generating antibodies that can specifically recognize the parent compound. A similar approach could be envisioned for this compound, where a linker could be introduced to elicit a specific immune response against its unique structural features. The synthesis often involves multi-step chemical reactions, starting from a triazine precursor and building the hapten with the desired linker. nih.govmdpi.com

Monoclonal Antibody Preparation and Characterization

Once a suitable hapten-protein conjugate (immunogen) is synthesized, it is used to immunize mice to elicit an immune response. The process of generating monoclonal antibodies (mAbs) with high affinity and specificity is a well-established but meticulous process.

The typical workflow involves the following steps:

Immunization: BALB/c mice are immunized with the hapten-carrier protein conjugate. The immunization schedule and the dose of the immunogen are optimized to achieve a strong immune response. tandfonline.com

Cell Fusion: Spleen cells from the immunized mice, which are producing a polyclonal mixture of antibodies, are fused with myeloma cells (cancerous B cells) to create immortal hybridoma cells. tandfonline.com

Screening: The resulting hybridoma cells are cultured in a selective medium and screened for the production of antibodies that bind to the target analyte. This is typically done using an enzyme-linked immunosorbent assay (ELISA). tandfonline.com The screening process may involve using a different hapten-protein conjugate for coating the ELISA plates (heterologous assay) to select for antibodies with higher specificity for the free triazine molecule.

Cloning and Expansion: Hybridoma cells that produce the desired antibodies are cloned by limiting dilution to ensure that the resulting cell line is monoclonal, originating from a single B cell. These selected clones are then expanded to produce a large quantity of the specific monoclonal antibody. nih.gov

Characterization of the produced monoclonal antibodies is essential to determine their suitability for an immunoassay. Key parameters that are evaluated include:

Affinity: The strength of the binding between the antibody and the antigen is determined. For example, affinities for different anti-triazine monoclonal antibodies were measured to be in the range of 1.08 x 10⁷ to 3.9 x 10⁷ L/mol for atrazine. tandfonline.com

Specificity (Cross-Reactivity): The extent to which the antibody binds to other structurally related compounds is assessed. This is a critical parameter for determining the selectivity of the immunoassay. For example, a monoclonal antibody (mAb 7D4) developed for prometryn showed 34.77% cross-reactivity with ametryn (B1665967) but less than 1% with many other triazines, indicating high specificity. nih.gov Another study on a simazine-derived hapten produced an antibody with broad cross-reactivity to other methylthio and methoxy (B1213986) s-triazines. tandfonline.com

Isotyping: The class and subclass of the antibody (e.g., IgG1, IgG2a) are determined. Most monoclonal antibodies produced for triazines have been found to be of the IgG1 isotype with a kappa light chain. nih.govtandfonline.com

The outcome of this process is a virtually unlimited supply of a highly specific reagent that can be used to develop robust and reproducible immunoassays for the target compound. acs.org

Method Validation and Performance Metrics in Research Settings

The validation of any analytical method is crucial to ensure its reliability and that it is fit for its intended purpose. For the analysis of this compound, key performance metrics such as the limit of detection, limit of quantification, recovery, and precision must be established. While specific data for this exact compound is limited in the reviewed literature, data from closely related triazine herbicides analyzed by various chromatographic methods can provide representative performance characteristics.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. electronicsandbooks.com These values are highly dependent on the analytical technique and the sample matrix.

The following table summarizes LOD and LOQ values reported for various triazine herbicides in different matrices using high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods.

| Analyte | Matrix | Method | LOD | LOQ |

| Simazine, Atrazine, Propazine | Water | HPLC-DAD | 8-12 µg/L | 27-41 µg/L |

| Simazine, Atrazine, Ametryn | Urine (after SPE) | HPLC | 2.0-2.6 µg/L | 6.0-8.0 µg/L |

| Atrazine, Prometon, Propazine, Prometryn | Water | HPLC-DAD | 0.025-0.040 ng/mL | Not Reported |

| Simazine, Atrazine, Prometon, Ametryn, Prometryn | Water | DLLME-HPLC | 0.05-0.1 ng/mL | Not Reported |

| Simazine, Atrazine, Prometon, Ametryn, Prometryn | Soil | DLLME-HPLC | 0.1-0.2 ng/g | Not Reported |

| 30 Triazine Herbicides | Drinking Water | DMSPE-UHPLC-HRMS | 0.2-30.0 ng/L | Not Reported |

Data compiled from multiple sources. electronicsandbooks.comnih.govoup.comoup.comnih.gov

Recovery and Precision Assessment

Recovery studies are performed to assess the accuracy of an analytical method. This is typically done by spiking a blank sample matrix with a known concentration of the analyte and measuring the percentage of the analyte that is recovered by the method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions and is usually expressed as the relative standard deviation (RSD). electronicsandbooks.com

Below is a table summarizing recovery and precision data for the analysis of triazine herbicides in environmental samples.

| Analyte(s) | Matrix | Fortification Level | Method | Average Recovery (%) | Precision (RSD %) |

| Simazine, Atrazine, Ametryn | Urine | 80-150 µg/L | SPE-HPLC | 70-82 | 2.2-15 |

| Atrazine, Prometon, Propazine, Prometryn | Water | Not Specified | MSPE-HPLC-DAD | 89.0-96.2 | < 5.2 |

| Simazine, Atrazine, Prometon, Ametryn, Prometryn | Water | 5.0 and 50.0 ng/mL | DLLME-HPLC | 86.6-97.2 | 4.5-5.8 |

| Simazine, Atrazine, Prometon, Ametryn, Prometryn | Soil | 5.0 and 50.0 ng/g | DLLME-HPLC | 89.4-102.2 | 3.1-6.2 |

| 8 Triazine Herbicides | Water | Not Specified | GC-MS-SIM | 93-103 | < 4 |

| 8 Triazine Herbicides | Soil | Not Specified | GC-MS-SIM | 91-102 | < 4 |

| 30 Triazine Herbicides | Drinking Water | Not Specified | DMSPE-UHPLC-HRMS | 70.5-112.1 | < 12.7 |

Data compiled from multiple sources. electronicsandbooks.comnih.govoup.comnih.govmdpi.com

These studies demonstrate that with appropriate sample preparation and analytical techniques, high accuracy and precision can be achieved for the analysis of triazine herbicides in complex matrices.

Challenges in the Analysis of Isomeric Triazine Metabolites

The analysis of triazine metabolites presents unique challenges, particularly when dealing with isomers. Isomers are molecules that have the same molecular formula but different structural arrangements. These structural similarities can make their separation and individual quantification difficult, which is critical for accurate environmental monitoring and metabolism studies.

A significant challenge lies in the chromatographic separation of structural isomers. Standard reversed-phase columns, such as C18, separate compounds primarily based on hydrophobicity. While effective for many compounds, they may fail to resolve isomers that have very similar polarities. mdpi.com

Research comparing different stationary phases has highlighted these difficulties. For instance, a study on the separation of s-triazine structural isomers found that a phenyl-based column provided better selectivity compared to a standard C18 column. mdpi.com The enhanced selectivity of the phenyl column is attributed to additional π–π interactions between the aromatic phenyl groups of the stationary phase and the aromatic triazine ring of the analytes. These alternative interactions can provide the necessary difference in retention to achieve separation where hydrophobic interactions alone are insufficient. The differences in retention parameters between isomeric pairs were generally higher on the phenyl column than on the C18 column. mdpi.com

Therefore, method development for the analysis of isomeric triazine metabolites often requires careful selection of the chromatographic column and optimization of mobile phase conditions to exploit subtle differences in the physicochemical properties of the isomers. This may involve exploring different stationary phase chemistries (e.g., phenyl, polar-embedded phases) or utilizing techniques that offer different separation mechanisms, such as hydrophilic interaction chromatography (HILIC) or multidimensional chromatography, to achieve the required resolution.

Advanced Research Applications and Future Directions in 1,3,5 Triazine Chemistry

4-Chloro-6-isopropyl-1,3,5-triazin-2-amine as a Versatile Synthetic Intermediate

This compound is a prime example of a multifunctional intermediate in modern organic synthesis. Its structure is derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a foundational reagent for creating a vast array of triazine derivatives. The synthesis of substituted triazines from cyanuric chloride proceeds via sequential nucleophilic substitution of its three chlorine atoms. mdpi.comresearchgate.net The reactivity of the chlorine atoms decreases as more are substituted, allowing for controlled, stepwise introduction of different functional groups. mdpi.comnih.gov

In this compound, two chlorine atoms of the original cyanuric chloride have been replaced by an amino group and an isopropyl group, respectively. The remaining chlorine atom serves as a reactive site for further chemical modification, enabling the synthesis of a wide range of trisubstituted triazine compounds. This versatility makes it a valuable precursor in several fields of chemical research and development.

The 1,3,5-triazine (B166579) core is the structural foundation for a significant class of herbicides. Compounds in this family function by inhibiting photosynthesis in targeted weeds. This compound is structurally related to prominent triazine herbicides like atrazine (B1667683) (2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine). nih.gov It acts as a key intermediate in the synthesis of these and other agrochemicals. The manufacturing process often involves the stepwise reaction of cyanuric chloride with different amines. By reacting the intermediate with another amine, the final active herbicidal compound can be produced. The specific substituents on the triazine ring are crucial for determining the herbicide's selectivity, efficacy, and environmental persistence. nih.gov

The s-triazine scaffold is recognized in medicinal chemistry for its ability to serve as a core for various biologically active molecules. mdpi.com Triazine derivatives have been investigated for a range of therapeutic applications, including as anticancer, antifungal, antiviral, and antimalarial agents. mdpi.comresearchgate.net The utility of this compound in this area lies in its capacity as a scaffold for creating libraries of novel compounds for drug discovery.

The reactive chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to attach different pharmacophores and functional groups. This allows medicinal chemists to systematically modify the molecular structure to optimize biological activity, selectivity, and pharmacokinetic properties through the exploration of structure-activity relationships (SAR). mdpi.com For instance, novel triazine-benzimidazole hybrids have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. mdpi.com

The inherent properties of the 1,3,5-triazine ring—such as its planarity, thermal stability, and high nitrogen content—make it an attractive component in materials science. acs.org Triazine-based compounds are used as cross-linking agents in polymers and as foundational units for creating robust frameworks. The nitrogen-rich structure of triazines is particularly beneficial for applications such as flame retardants, as upon combustion, they release inert nitrogen gas, which can suppress the fire.

Furthermore, recent research has highlighted the potential of triazine derivatives in advanced materials for sustainable energy systems. The structural versatility and chemical robustness of triazine frameworks are being leveraged to synthesize novel anode materials for lithium-ion batteries. acs.orgacs.org These materials have shown high specific capacity and excellent cycling stability, indicating that intermediates like this compound could serve as building blocks for next-generation organic electrode materials. acs.org

Development of Novel Triazine Derivatives with Enhanced Functionality

The development of novel triazine derivatives is centered on the strategic modification of the 1,3,5-triazine core to achieve enhanced or entirely new functionalities. The primary method for synthesizing substituted triazines is the nucleophilic substitution of chlorine atoms on cyanuric chloride. mdpi.com The reactivity of the C-Cl bond allows for the introduction of a wide array of substituents.

Starting with an intermediate like this compound, the final chlorine atom can be replaced to create trisubstituted triazines. The choice of nucleophile dictates the properties of the resulting molecule. This synthetic flexibility has been exploited to create compounds with tailored biological, optical, and electronic properties. For example, by introducing specific chromophores, triazine dyes can be created, while incorporating chiral amines can lead to molecules with specific stereochemistry for pharmaceutical applications.

Table 1: Synthesis of Novel Triazine Derivatives

| Nucleophile | Resulting Functional Group | Potential Application Area |

| R-NH₂ (Amine) | Amino (-NHR) | Pharmaceuticals, Agrochemicals |

| R-OH (Alcohol) | Alkoxy (-OR) | Materials Science, Dyes |

| R-SH (Thiol) | Thioether (-SR) | Polymers, Pharmaceuticals |

| Aryl-Boronic Acid | Aryl (-Ar) | Electronics, Medicinal Chemistry |

Green Chemistry Principles in Triazine Synthesis and Degradation Research

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. gctlc.orgacs.org In the context of triazine chemistry, these principles are being applied to both the synthesis and degradation of these compounds.

Traditional methods for synthesizing triazine derivatives can require harsh reaction conditions and organic solvents. To align with green chemistry principles, researchers have developed more environmentally friendly protocols. These include microwave-assisted and ultrasound-assisted synthesis. mdpi.comchim.it These methods can dramatically reduce reaction times from hours to minutes, increase product yields, and lower energy consumption. mdpi.comchim.it They also open the possibility of using more sustainable solvents, including water. nih.gov

Another key principle of green chemistry is designing chemical products that degrade into innocuous substances after their use. gctlc.orgacs.org This is particularly relevant for triazine herbicides, some of which are known for their persistence in the environment. nih.gov Research is therefore focused on understanding the degradation pathways of existing triazines and designing new derivatives that are effective yet biodegradable, minimizing their long-term environmental impact.

Advancements in Analytical Techniques for Complex Triazine Systems

The widespread use of triazines, especially in agriculture, necessitates sensitive and reliable analytical methods for their detection and quantification in complex matrices like soil and water. nih.gov While traditional techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used, recent advancements have focused on improving sample preparation and detection limits. scispace.commdpi.com

Because triazines are often present at very low concentrations, a pre-concentration step is typically required. nih.gov Modern analytical chemistry has seen a trend toward the miniaturization of sample preparation techniques. scispace.com Novel microextraction methods have been developed that are faster, require less solvent, and are more environmentally friendly. nih.gov

Table 2: Modern Analytical Techniques for Triazine Analysis

| Technique | Abbreviation | Principle | Application |

| Dispersive Liquid-Liquid Microextraction | DLLME | A small amount of extraction solvent is dispersed in the aqueous sample, enabling rapid transfer of the analyte into the organic phase. scispace.com | Rapid pre-concentration of triazines from water samples. scispace.com |

| Solid-Phase Microextraction | SPME | A fused-silica fiber coated with a stationary phase is exposed to the sample, where analytes adsorb onto the coating. scispace.com | Combines sampling and pre-concentration in a single step for analyzing organic compounds in water. scispace.com |

| Hollow Fiber Liquid Phase Microextraction | HFLME | A porous hollow fiber containing an organic solvent separates the aqueous sample from an acceptor phase, allowing for selective extraction. scispace.com | A membrane-based separation technique for trace enrichment of analytes. scispace.com |

| Stir Bar Sorptive Extraction | SBSE | A magnetic stir bar coated with a sorbent is used to extract analytes from a sample, offering a large extraction phase volume. nih.gov | High-sensitivity analysis of organic pollutants in environmental samples. |

These advanced extraction techniques, coupled with sensitive detection methods like mass spectrometry, allow for the accurate monitoring of triazine compounds in the environment, contributing to both regulatory compliance and ecological research. scispace.com

Exploration of Novel Reactivity and Biological Interaction Mechanisms

Recent research has begun to uncover the nuanced reactivity of chloro-s-triazines and their derivatives, moving beyond their traditional roles. The exploration of novel reaction pathways and the elucidation of their interactions with biological systems are at the forefront of these investigations.

The foundational reactivity of this compound is rooted in the stepwise nucleophilic substitution of the chlorine atom on the triazine ring. This reactivity is a hallmark of chloro-s-triazines and is influenced by the nature of the nucleophile and the reaction conditions. The presence of the electron-donating amino and isopropyl groups on the triazine ring modulates the reactivity of the C-Cl bond, making it susceptible to displacement by a variety of nucleophiles.

Studies on related chloro-s-triazines have demonstrated that these compounds can participate in a range of chemical transformations. For instance, the chlorine atom can be displaced by oxygen, nitrogen, and sulfur-based nucleophiles, allowing for the synthesis of a diverse library of substituted triazine derivatives. This versatility is crucial for developing new materials with tailored properties and for creating molecules with specific biological activities.

From a biological perspective, the 1,3,5-triazine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of these compounds is intimately linked to their ability to interact with specific biological targets.

For instance, research into other substituted triazines has revealed their potential as inhibitors of key enzymes. The mechanism of action often involves the triazine core acting as a scaffold to position various functional groups in the active site of an enzyme, leading to inhibition. Molecular docking studies on various s-triazine derivatives have shown that the substituents on the triazine ring play a critical role in determining the binding affinity and selectivity for a particular biological target.

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-isopropyl-1,3,5-triazin-2-amine, and how do reaction conditions influence product purity?

The synthesis typically involves sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For example:

Q. Key considerations :

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?